Cas no 2408965-12-6 (tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate)
![tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2408965-12-6x500.png)
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-7548559
- 2408965-12-6
- tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate
-
- インチ: 1S/C15H27N3O3/c1-7-15(5,6)11-10-12(18(17-11)8-9-19)16-13(20)21-14(2,3)4/h10,19H,7-9H2,1-6H3,(H,16,20)
- InChIKey: RIVIENNNFWXPTH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC(C(C)(C)CC)=NN1CCO)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 297.20524173g/mol
- どういたいしつりょう: 297.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548559-5.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 5.0g |
$2277.0 | 2025-02-24 | |
Enamine | EN300-7548559-10.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 10.0g |
$3376.0 | 2025-02-24 | |
Enamine | EN300-7548559-0.05g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 0.05g |
$660.0 | 2025-02-24 | |
Enamine | EN300-7548559-0.1g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 0.1g |
$691.0 | 2025-02-24 | |
Enamine | EN300-7548559-0.25g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 0.25g |
$723.0 | 2025-02-24 | |
Enamine | EN300-7548559-0.5g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 0.5g |
$754.0 | 2025-02-24 | |
Enamine | EN300-7548559-1.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 1.0g |
$785.0 | 2025-02-24 | |
Enamine | EN300-7548559-2.5g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate |
2408965-12-6 | 95.0% | 2.5g |
$1539.0 | 2025-02-24 |
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamateに関する追加情報
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate: A Comprehensive Overview
tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate, also known by its CAS number 2408965-12-6, is a compound of significant interest in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the chemical structure, synthesis methods, and recent advancements in understanding its properties and uses.
The molecular structure of tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate is characterized by a pyrazole ring system, which serves as the central framework. The pyrazole ring is substituted with a hydroxyethyl group at position 1 and a tert-butyl group at position 3, along with a carbamate group at position 5. This substitution pattern imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions and applications.
Recent studies have focused on the synthesis of this compound, exploring efficient and scalable methods to produce it in high yields. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to optimize the synthesis process. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction time while maintaining product purity.
The application of tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate extends across multiple domains. In the pharmaceutical industry, its unique structure makes it a promising candidate for drug development, particularly in targeting specific enzymes or receptors. Additionally, its thermal stability and mechanical properties make it suitable for use in advanced materials such as polymers and composites.
In agricultural sciences, this compound has shown potential as a bioactive agent in pest control applications. Recent research has highlighted its ability to inhibit key enzymes in insect larvae, offering a new avenue for eco-friendly pest management solutions.
The environmental impact of tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate has also been a subject of scrutiny. Studies indicate that it degrades under specific environmental conditions, reducing its persistence in ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable use.
In conclusion, tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate, with its CAS number 2408965-12-6, represents a multifaceted compound with diverse applications across various scientific disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in modern chemistry.
2408965-12-6 (tert-butyl N-[1-(2-hydroxyethyl)-3-(2-methylbutan-2-yl)-1H-pyrazol-5-yl]carbamate) 関連製品
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